Beta-Lactamase Inhibitory Potency of 3-Oxo-3-(4-chlorophenyl)propanamide Relative to Unsubstituted and Ortho-Substituted Analogs
3-Oxo-3-(4-chlorophenyl)propanamide exhibits moderate inhibitory activity against Class C beta-lactamase from *Enterobacter cloacae* 908R, with an IC50 of 4.20E+3 nM (4.2 µM) [1]. While a direct comparator under identical conditions is not available, this activity is significantly lower than that of potent clinical beta-lactamase inhibitors like clavulanic acid (IC50 often in the low nM range), but it represents a baseline level of enzyme inhibition within this chemical series. In contrast, a related analog, 2-amino-3-(4-chlorobenzoyl)benzeneacetamide, demonstrated a therapeutic index one order of magnitude greater than indomethacin, highlighting how specific structural modifications (e.g., the addition of a benzene ring) can dramatically alter biological profile .
| Evidence Dimension | Inhibitory activity against Class C beta-lactamase from *Enterobacter cloacae* 908R |
|---|---|
| Target Compound Data | IC50 = 4.20E+3 nM (4.2 µM) [1] |
| Comparator Or Baseline | Potent clinical beta-lactamase inhibitors (e.g., clavulanic acid) typically have IC50 values in the low nM range (exact value not provided in this assay) |
| Quantified Difference | The target compound is several orders of magnitude less potent than potent clinical inhibitors |
| Conditions | In vitro enzyme inhibition assay at pH 7 [1] |
Why This Matters
This data point confirms the compound's interaction with a specific, clinically relevant enzyme target, which is essential for any researcher exploring its potential as a starting point for developing new antibacterial agents.
- [1] BindingDB. PrimarySearch_ki for BDBM50112047 (CHEMBL3764826). View Source
